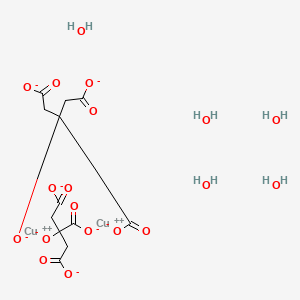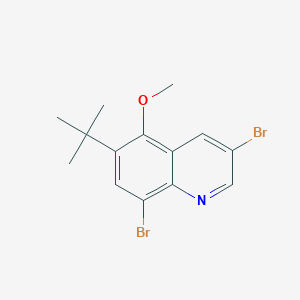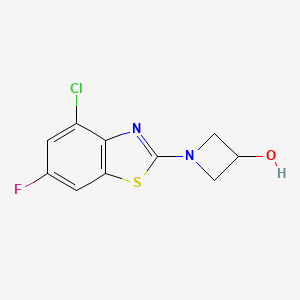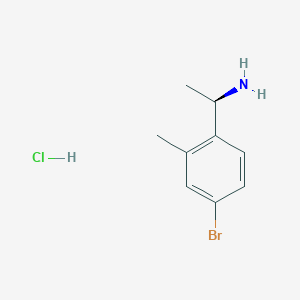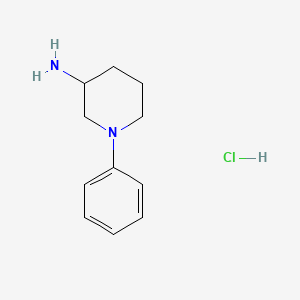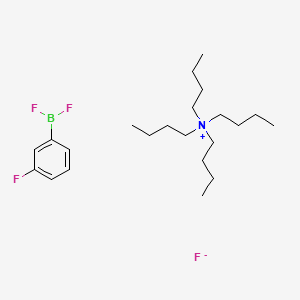
Difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound consists of a difluoro-(3-fluorophenyl)borane moiety paired with a tetrabutylazanium cation and a fluoride anion. The presence of fluorine atoms in the structure imparts significant reactivity and stability, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride typically involves the reaction of 3-fluorophenylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borane compound. The resulting difluoro-(3-fluorophenyl)borane is then combined with tetrabutylammonium fluoride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with minimal impurities. Additionally, advanced purification techniques such as recrystallization or chromatography are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a leaving group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The borane moiety can undergo oxidation to form boronic acids or reduction to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as alkoxides or amines under mild conditions.
Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or THF.
Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted phenylboranes.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction: Result in boronic acids or borohydrides, respectively.
科学的研究の応用
Chemistry
In chemistry, difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride is extensively used as a reagent in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it invaluable for constructing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to synthesize fluorinated analogs of biologically active molecules. These analogs are crucial for studying enzyme mechanisms and drug interactions, as the presence of fluorine can significantly alter the biological activity of a molecule.
Medicine
In medicine, this compound is employed in the development of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, leading to more effective treatments.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the durability and performance of these materials.
作用機序
The mechanism by which difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride exerts its effects involves the interaction of the borane moiety with various molecular targets. In Suzuki-Miyaura coupling reactions, the borane undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl halide to form the desired biaryl product. The presence of fluorine atoms enhances the reactivity and stability of the borane, facilitating efficient coupling reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks fluorine atoms, resulting in different reactivity and stability.
Trifluorophenylboronic Acid: Contains three fluorine atoms, offering different electronic properties.
Difluorophenylboronic Acid: Similar structure but without the tetrabutylazanium cation.
Uniqueness
Difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride is unique due to the combination of its difluoro-(3-fluorophenyl)borane moiety and the tetrabutylazanium cation. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical reactions. The presence of fluorine atoms enhances its utility in synthesizing fluorinated compounds, which are valuable in multiple research and industrial applications.
特性
IUPAC Name |
difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF3.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLZOMIXHYNEKF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
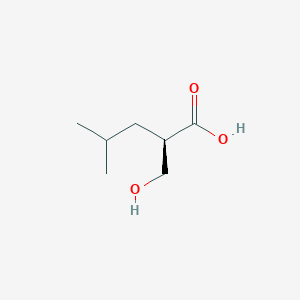
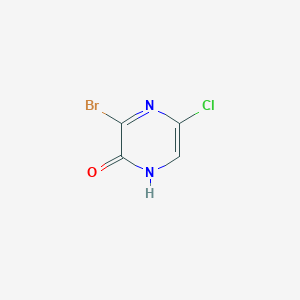
![4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzoic acid](/img/structure/B8256006.png)
![3-[(E)-2-phenylethenyl]-1-(2-trimethylsilylethoxymethyl)indazol-6-amine](/img/structure/B8256009.png)
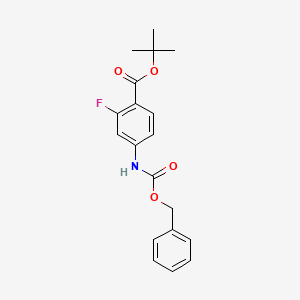
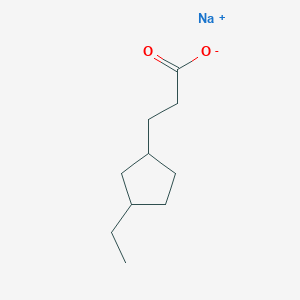
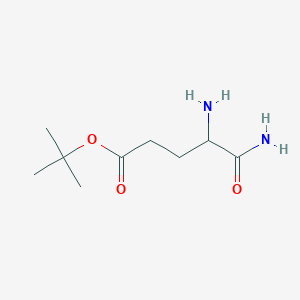
![(R)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride](/img/structure/B8256051.png)
![2-[6-[[5-[(4,5-Dihydroxy-4,6-dimethyl-2-oxanyl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyl-2-oxanyl]oxy]-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B8256056.png)
